molecular formula C14H26O2 B12770545 Neral diethyl acetal CAS No. 92080-89-2

Neral diethyl acetal

Cat. No.: B12770545
CAS No.: 92080-89-2
M. Wt: 226.35 g/mol
InChI Key: NTXGFKWLJFHGGJ-QBFSEMIESA-N
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Description

Neral diethyl acetal, also known as (2Z)-1,1-diethoxy-3,7-dimethyl-2,6-octadiene, is an organic compound with the molecular formula C14H26O2. It is a derivative of neral, a monoterpene aldehyde, where the aldehyde group is protected by forming an acetal with ethanol. This compound is used in various chemical syntheses and has applications in the fragrance industry due to its pleasant citrus-like aroma .

Preparation Methods

Synthetic Routes and Reaction Conditions

Neral diethyl acetal can be synthesized through the acetalization of neral with ethanol in the presence of an acid catalyst. The reaction typically involves mixing neral with ethanol and adding a catalytic amount of an acid such as p-toluenesulfonic acid or sulfuric acid. The reaction mixture is then heated under reflux to facilitate the formation of the acetal. The water produced during the reaction is removed to drive the equilibrium towards the formation of the acetal .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous removal of water using techniques such as azeotropic distillation or the use of molecular sieves. The reaction is carried out in large reactors with efficient mixing and temperature control to ensure high yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Neral diethyl acetal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Neral diethyl acetal has several applications in scientific research:

Mechanism of Action

The mechanism of action of neral diethyl acetal primarily involves its role as a protecting group for aldehydes. The acetal formation stabilizes the aldehyde group, preventing it from participating in reactions under neutral to basic conditions. This stability is due to the formation of a geminal diether, which is less reactive than the free aldehyde. The acetal can be hydrolyzed back to the aldehyde under acidic conditions, allowing for controlled deprotection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Neral diethyl acetal is unique due to its specific structure and the presence of the (2Z)-configuration, which imparts distinct chemical and physical properties. Its use as a protecting group for aldehydes is particularly valuable in organic synthesis, providing stability and selectivity in multi-step reactions .

Properties

CAS No.

92080-89-2

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

(2Z)-1,1-diethoxy-3,7-dimethylocta-2,6-diene

InChI

InChI=1S/C14H26O2/c1-6-15-14(16-7-2)11-13(5)10-8-9-12(3)4/h9,11,14H,6-8,10H2,1-5H3/b13-11-

InChI Key

NTXGFKWLJFHGGJ-QBFSEMIESA-N

Isomeric SMILES

CCOC(/C=C(/C)\CCC=C(C)C)OCC

Canonical SMILES

CCOC(C=C(C)CCC=C(C)C)OCC

boiling_point

140.00 to 142.00 °C. @ 15.00 mm Hg

density

0.866 at 70 °F (NTP, 1992) - Less dense than water;  will float
0.864-0.879

physical_description

Citral diethyl acetal is a clear colorless liquid. (NTP, 1992)
colourless liquid with a mild, green, citrusy, herbaceous odou

solubility

less than 0.1 mg/mL at 72 °F (NTP, 1992)
insoluble in water;  soluble in organic solvents, oils
miscible at room temperature (in ethanol)

vapor_pressure

19.1 mmHg at 64.4 °F ;  30.7 mmHg at 86.0 °F (NTP, 1992)

Origin of Product

United States

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